molecular formula C14H24N2O3 B2947670 1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea CAS No. 2320516-43-4

1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea

Cat. No.: B2947670
CAS No.: 2320516-43-4
M. Wt: 268.357
InChI Key: HIILNSMZBDVUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(oxan-4-yl)-3-{7-oxaspiro[35]nonan-1-yl}urea is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea typically involves the reaction of oxan-4-yl isocyanate with 7-oxaspiro[3.5]nonan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(oxan-4-yl)-3-{7-oxaspiro[3.5]nonan-1-yl}urea is unique due to its combination of oxan and spirocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(oxan-4-yl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c17-13(15-11-2-7-18-8-3-11)16-12-1-4-14(12)5-9-19-10-6-14/h11-12H,1-10H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIILNSMZBDVUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)NC3CCOCC3)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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